[1-(1-ADAMANTYL)-4-NITRO-1H-PYRAZOL-3-YL](PIPERIDINO)METHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-({1-(1-Adamantyl)-4-nitro-1H-pyrazol-3-yl}carbonyl)piperidine is a complex organic compound characterized by the presence of an adamantyl group, a nitro-substituted pyrazole ring, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(1-ADAMANTYL)-4-NITRO-1H-PYRAZOL-3-YL](PIPERIDINO)METHANONE typically involves multiple steps, starting with the preparation of the adamantyl-substituted pyrazole intermediate. One common method involves the reaction of 1-adamantylamine with carbon disulfide and trimethylamine in ethanol to yield a dithiocarbamate salt, which is then converted to the target product through a series of reactions involving isothiocyanates and hydrazine hydrate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-({1-(1-Adamantyl)-4-nitro-1H-pyrazol-3-yl}carbonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced using common reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The adamantyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of amino-substituted derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of various substituted adamantyl derivatives.
Scientific Research Applications
1-({1-(1-Adamantyl)-4-nitro-1H-pyrazol-3-yl}carbonyl)piperidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and hypoglycemic activities.
Medicine: Explored for its potential use in drug development, particularly for its unique structural features that may enhance drug efficacy and stability.
Industry: Utilized in the development of advanced materials and catalysts due to its robust chemical structure.
Mechanism of Action
The mechanism of action of [1-(1-ADAMANTYL)-4-NITRO-1H-PYRAZOL-3-YL](PIPERIDINO)METHANONE involves its interaction with specific molecular targets and pathways. The adamantyl group provides steric hindrance, enhancing the compound’s stability and interaction with biological targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA)
- N-(1-Adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA)
Uniqueness
1-({1-(1-Adamantyl)-4-nitro-1H-pyrazol-3-yl}carbonyl)piperidine is unique due to its combination of an adamantyl group, a nitro-substituted pyrazole ring, and a piperidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C19H26N4O3 |
---|---|
Molecular Weight |
358.4g/mol |
IUPAC Name |
[1-(1-adamantyl)-4-nitropyrazol-3-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C19H26N4O3/c24-18(21-4-2-1-3-5-21)17-16(23(25)26)12-22(20-17)19-9-13-6-14(10-19)8-15(7-13)11-19/h12-15H,1-11H2 |
InChI Key |
NYKJHNCGDRSTRY-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)C2=NN(C=C2[N+](=O)[O-])C34CC5CC(C3)CC(C5)C4 |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=NN(C=C2[N+](=O)[O-])C34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.